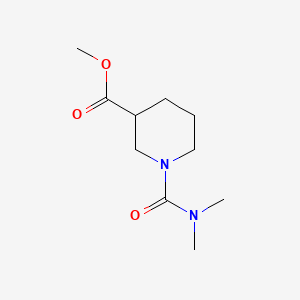

Methyl 1-(dimethylcarbamoyl)piperidine-3-carboxylate

Beschreibung

Eigenschaften

IUPAC Name |

methyl 1-(dimethylcarbamoyl)piperidine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N2O3/c1-11(2)10(14)12-6-4-5-8(7-12)9(13)15-3/h8H,4-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLJWSAASCBSTRX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)N1CCCC(C1)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1272756-08-7 | |

| Record name | 3-Piperidinecarboxylic acid, 1-[(dimethylamino)carbonyl]-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1272756-08-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Foundational & Exploratory

An In-depth Technical Guide to the Spectroscopic Data of Methyl 1-(dimethylcarbamoyl)piperidine-3-carboxylate

Abstract

This technical guide provides a comprehensive analysis of the predicted spectroscopic data for Methyl 1-(dimethylcarbamoyl)piperidine-3-carboxylate (CAS: 1272756-08-7, Molecular Formula: C₁₀H₁₈N₂O₃).[1][2][][4][5] As a key intermediate in medicinal chemistry and drug development, the unambiguous structural confirmation of this molecule is paramount. This document, intended for researchers, scientists, and drug development professionals, offers an in-depth examination of its expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics. By correlating established spectroscopic principles with the molecule's distinct structural features—a piperidine core, a methyl ester, and a dimethylcarbamoyl group—this guide serves as a robust reference for compound verification and quality control. Detailed, field-proven protocols for data acquisition are provided for each technique, ensuring methodological integrity and reproducibility.

Introduction and Molecular Structure

Methyl 1-(dimethylcarbamoyl)piperidine-3-carboxylate is a disubstituted piperidine derivative. The piperidine scaffold is a privileged structure in medicinal chemistry, and modifications at the N-1 and C-3 positions significantly influence the molecule's physicochemical properties and biological activity. Accurate characterization is therefore the foundational step in its application.

The structure consists of three key regions, each contributing distinct spectroscopic signatures:

-

Piperidine Ring: A saturated heterocyclic core providing a complex aliphatic proton and carbon environment.

-

Methyl Ester Group: Located at the C-3 position, featuring a carbonyl carbon and a methoxy group.

-

N,N-Dimethylcarbamoyl Group: An amide functionality at the N-1 position, featuring a second carbonyl and two N-methyl groups.

Chemical Structure:

Figure 1: Chemical structure of Methyl 1-(dimethylcarbamoyl)piperidine-3-carboxylate

This guide will systematically deconstruct the predicted spectroscopic output from ¹H NMR, ¹³C NMR, IR, and MS, providing a detailed interpretive framework and actionable experimental protocols.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. Due to restricted rotation around the amide C-N bond, the signals for the N-methyl groups are expected to be non-equivalent at room temperature.

Predicted ¹H NMR Spectroscopic Data

The proton NMR spectrum is expected to reveal the distinct electronic environments of all 18 protons. The piperidine ring protons will present as a series of complex, overlapping multiplets.

Table 1: Predicted ¹H NMR Chemical Shifts

| Proton Assignment | Predicted Chemical Shift (δ) ppm | Multiplicity | Integration | Rationale |

|---|---|---|---|---|

| Piperidine Ring Protons (CH₂, CH) | 1.50 - 4.20 | Multiplets (m) | 9H | The protons on the saturated ring are diastereotopic and coupled to each other, resulting in complex splitting patterns. Protons alpha to the nitrogen and the ester group will be the most downfield. |

| N-Methyl Protons (N(CH₃)₂) | 2.80 - 3.10 | Two Singlets (s) | 6H | Due to the high rotational barrier of the amide bond, these two methyl groups are in different chemical environments, leading to two distinct singlets.[6][7] |

| Ester Methyl Protons (OCH₃) | ~3.65 | Singlet (s) | 3H | This is a typical chemical shift for methyl ester protons, which are deshielded by the adjacent oxygen atom. |

Experimental Protocol: ¹H NMR Spectroscopy

A self-validating protocol ensures data integrity through systematic preparation and parameterization.

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the compound.[8]

-

Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean vial.[8][9]

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm).

-

Transfer the solution to a clean, high-quality 5 mm NMR tube.[9] Ensure no particulate matter is present.

-

-

Instrument Setup & Acquisition:

-

Insert the sample into the NMR spectrometer (e.g., 400 MHz).

-

Lock onto the deuterium signal of the solvent and shim the magnetic field to optimize homogeneity.

-

Set the probe to the desired temperature (typically 25 °C).

-

Acquire the spectrum using standard parameters: a 45° pulse width, an acquisition time of ~4 seconds, and a relaxation delay of 1-2 seconds.[10]

-

Collect a sufficient number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase the spectrum to obtain pure absorption peaks.

-

Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.

-

Integrate all signals to determine the relative proton ratios.

-

Workflow Diagram: ¹H NMR Spectroscopy

Caption: Workflow for ¹H NMR analysis.

Predicted ¹³C NMR Spectroscopic Data

The proton-decoupled ¹³C NMR spectrum will show ten distinct signals, corresponding to the ten unique carbon environments in the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts

| Carbon Assignment | Predicted Chemical Shift (δ) ppm | Rationale |

|---|---|---|

| Ester Carbonyl (C=O) | 170 - 175 | The ester carbonyl is typically found in this downfield region.[11][12] |

| Amide Carbonyl (C=O) | 165 - 170 | The amide carbonyl is slightly upfield compared to the ester due to electron donation from the nitrogen atom.[13][14] |

| Ester Methyl (OCH₃) | 50 - 55 | A typical chemical shift for a carbon singly bonded to an oxygen.[12] |

| Piperidine Ring (CH₂, CH) | 20 - 60 | Carbons of the saturated ring. Carbons adjacent to nitrogen and the ester group will be more deshielded. |

| N-Methyl Carbons (N(CH₃)₂) | 35 - 40 | These carbons are adjacent to the electron-withdrawing amide group and nitrogen, placing them in this region. Two distinct signals may be observed due to slow C-N bond rotation. |

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation:

-

Prepare a more concentrated sample than for ¹H NMR. Accurately weigh 20-50 mg of the compound.[8]

-

Dissolve in ~0.7 mL of deuterated solvent (e.g., CDCl₃) and transfer to an NMR tube.

-

-

Instrument Setup & Acquisition:

-

Use the same locked and shimmed sample from ¹H NMR analysis.

-

Acquire a proton-decoupled spectrum.

-

Use a wider spectral width (e.g., -10 to 220 ppm) compared to ¹H NMR.

-

Due to the low natural abundance of ¹³C and longer relaxation times, a greater number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are required.[15]

-

-

Data Processing:

-

Apply Fourier transformation, phase correction, and baseline correction.

-

Calibrate the spectrum using the solvent signal (e.g., CDCl₃ at 77.16 ppm).

-

Identify and list the chemical shifts of all ten carbon signals.

-

Workflow Diagram: ¹³C NMR Spectroscopy

Caption: Workflow for ¹³C NMR analysis.

Infrared (IR) Spectroscopy

FT-IR spectroscopy is an excellent technique for identifying the key functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Table 3: Predicted IR Absorption Bands

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity | Vibrational Mode |

|---|---|---|---|

| Ester C=O | 1750 - 1735 | Strong | Stretch |

| Amide C=O | 1680 - 1630 | Strong | Stretch |

| C-H (sp³) | 2950 - 2850 | Medium-Strong | Stretch |

| C-O (Ester) | 1300 - 1150 | Strong | Stretch |

| C-N (Amide/Piperidine) | 1250 - 1020 | Medium | Stretch |

Causality of Carbonyl Frequencies: The ester carbonyl (C=O) is predicted to absorb at a higher frequency than the amide carbonyl.[14][16][17][18] This is because the lone pair on the amide nitrogen is more available for resonance with the carbonyl group, which weakens the C=O double bond character and lowers its stretching frequency compared to the ester, where the oxygen lone pair is less donating.

Experimental Protocol: FT-IR Spectroscopy (ATR)

Attenuated Total Reflectance (ATR) is a modern, rapid technique requiring minimal sample preparation.[19][20]

-

Instrument Preparation:

-

Ensure the ATR crystal (typically diamond or germanium) is clean.

-

Record a background spectrum of the empty ATR stage. This is crucial as it will be automatically subtracted from the sample spectrum.

-

-

Sample Analysis:

-

Place a small amount of the liquid or solid sample directly onto the ATR crystal.

-

Apply pressure using the built-in clamp to ensure good contact between the sample and the crystal.

-

Collect the sample spectrum. Typically, 16-32 scans are co-added to produce the final spectrum.

-

-

Data Processing:

-

The software automatically performs the background subtraction.

-

Identify the wavenumbers (cm⁻¹) for all significant absorption peaks.

-

Correlate the observed peaks with the functional groups predicted in Table 3.

-

Workflow Diagram: FT-IR (ATR) Spectroscopy

Caption: Workflow for FT-IR (ATR) analysis.

Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HRMS) with a soft ionization technique like Electrospray Ionization (ESI) is used to determine the exact molecular weight and elemental formula, and to study fragmentation patterns for structural confirmation.[21][22]

Predicted Molecular Ion:

-

Molecular Formula: C₁₀H₁₈N₂O₃

-

Monoisotopic Mass: 214.1317 g/mol

-

Predicted [M+H]⁺ Ion (m/z): 215.1390

Predicted Fragmentation Pattern: The fragmentation of piperidine derivatives is often initiated at the nitrogen atom.[23][24][25] Common fragmentation pathways involve α-cleavage (cleavage of the bond adjacent to the nitrogen) and ring-opening reactions.

Table 4: Predicted Major Fragment Ions in ESI-MS/MS

| Predicted m/z | Possible Fragment Ion/Neutral Loss | Rationale |

|---|---|---|

| 170.1492 | [M+H - C₂H₅N]⁺ | Loss of the dimethylamino group as dimethylamine. |

| 142.1179 | [M+H - C₃H₇NO]⁺ | Cleavage of the entire carbamoyl group. |

| 114.0913 | [M+H - C₄H₇O₂ - C₂H₅N]⁺ | Complex fragmentation involving ring cleavage and loss of substituents. |

| 72.0811 | [C₄H₁₀N]⁺ | Fragment corresponding to the protonated dimethylcarbamoyl moiety. |

Experimental Protocol: High-Resolution Mass Spectrometry (LC-MS)

-

Sample Preparation:

-

Prepare a stock solution of the compound at ~1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).

-

Perform a serial dilution to create a final sample concentration of ~1-10 µg/mL in a mobile-phase compatible solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid).[26][27]

-

Filter the final solution through a 0.22 µm syringe filter into an autosampler vial.

-

-

Instrument Setup & Acquisition (ESI-Q-TOF):

-

The sample is introduced into the mass spectrometer via a liquid chromatography (LC) system.

-

Set the ESI source to positive ion mode.

-

Acquire a full scan MS spectrum to identify the [M+H]⁺ precursor ion (e.g., scanning m/z 50-500).

-

Perform a product ion scan (MS/MS) on the precursor ion (m/z 215.14) to generate the fragmentation spectrum. Optimize collision energy to achieve a rich fragmentation pattern.

-

-

Data Analysis:

-

Determine the exact mass of the parent ion and use it to confirm the elemental formula (C₁₀H₁₈N₂O₃).

-

Analyze the MS/MS spectrum to identify the major fragment ions.

-

Correlate the observed fragments with the predicted fragmentation pathways to confirm the molecular structure.

-

Workflow Diagram: Mass Spectrometry (LC-MS)

Caption: Workflow for LC-MS analysis.

Conclusion

The structural elucidation of Methyl 1-(dimethylcarbamoyl)piperidine-3-carboxylate relies on a synergistic application of modern spectroscopic techniques. This guide establishes a predictive framework for its characterization. The ¹H and ¹³C NMR spectra are expected to confirm the carbon-hydrogen backbone and highlight the conformational restriction of the amide bond. FT-IR spectroscopy will verify the presence of the distinct ester and amide carbonyl functional groups. Finally, high-resolution mass spectrometry will confirm the elemental composition and provide structural details through characteristic fragmentation patterns. The protocols and predicted data herein provide a robust, self-validating system for scientists to confirm the identity and purity of this important chemical entity, ensuring confidence in subsequent research and development activities.

References

-

JoVE. (2024). Video: IR Frequency Region: Alkene and Carbonyl Stretching. Journal of Visualized Experiments. Retrieved from [Link]

-

Dias, H. J., et al. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. PubMed. Retrieved from [Link]

- Anderson, R. J., Bendell, D. J., & Groundwater, P. W. (n.d.). Organic Spectroscopic Analysis. Google Books.

-

ResearchGate. (n.d.). Experimental 1H NMR for N,N-diethylamide derivatives (aliphatic part only). Retrieved from [Link]

-

University of Wisconsin, ACS Division of Organic Chemistry. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

-

Feinstein, K. (n.d.). Guide to Spectroscopic Identification of Organic Compounds. Routledge. Retrieved from [Link]

-

Reddit. (2024). chemical shift of carbamate. r/OrganicChemistry. Retrieved from [Link]

-

Pivatto, M., et al. (n.d.). Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts: fast identification of new constituents and co-metabolites. SciELO. Retrieved from [Link]

-

Royal Society of Chemistry. (2007). Organic Spectroscopic Analysis. Retrieved from [Link]

-

AccelaChem. (n.d.). SY013242. Retrieved from [Link]

-

Springer Nature. (n.d.). Mass Spectrometry Protocols and Methods. Retrieved from [Link]

-

Chemistry LibreTexts. (2022). 21.10: Spectroscopy of Carboxylic Acid Derivatives. Retrieved from [Link]

-

YouTube. (2021). Lec15 - IR Spectra of Carboxylic Acids, Amides and Esters. Retrieved from [Link]

-

LCGC International. (2014). Quantifying Small Molecules by Mass Spectrometry. Retrieved from [Link]

-

ResearchGate. (n.d.). Fragmentation of piperidine alkaloids identified in Senna spectabilis by ESI-MS/MS. Retrieved from [Link]

-

University of California, Irvine. (n.d.). Infrared Spectroscopy Lecture Notes. Retrieved from [Link]

-

Arctom. (n.d.). CAS NO. 1272756-08-7 | Methyl 1-(dimethylcarbamoyl)piperidine-3-carboxylate. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). Sample preparation for FT-IR. Retrieved from [Link]

-

American Chemical Society. (n.d.). NMR Guidelines for ACS Journals. Retrieved from [Link]

-

Pharmaguideline. (n.d.). SOP for Calibration of FT-IR Spectrometer. Retrieved from [Link]

-

Western University. (n.d.). NMR Sample Preparation. Retrieved from [Link]

-

knguyen.cs.besanthill.org. (n.d.). Spectroscopic Identification Of Organic Compounds. Retrieved from [Link]

-

ResearchGate. (n.d.). 1H NMR studies of aqueous N,N-dimethylacetamide solutions. Retrieved from [Link]

-

Intertek. (n.d.). Fourier Transform Infrared Spectrometry ASTM E168, ASTM E1252. Retrieved from [Link]

-

Elsevier. (n.d.). An Introduction to Spectroscopic Methods for the Identification of Organic Compounds. Retrieved from [Link]

-

Master Organic Chemistry. (n.d.). Carbonyl compounds - IR - spectroscopy. Retrieved from [Link]

-

Iowa State University. (n.d.). NMR Sample Preparation. Retrieved from [Link]

-

University of California, Los Angeles. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]

-

University of California, Los Angeles. (n.d.). 13-C NMR Chemical Shift Table. Retrieved from [Link]

-

Tecan. (n.d.). How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. Retrieved from [Link]

-

Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link]

-

Edinburgh Instruments. (2023). Common Sampling Techniques of FTIR Spectroscopy. Retrieved from [Link]

-

ACS Publications. (2014). 13C NMR Spectroscopy for the Quantitative Determination of Compound Ratios and Polymer End Groups. Organic Letters. Retrieved from [Link]

-

University of Oxford. (n.d.). Sample Preparation Protocol for Open Access MS. Mass Spectrometry Research Facility. Retrieved from [Link]

-

SlideShare. (2013). Mass Spectrometry analysis of Small molecules. Retrieved from [Link]

-

Bruker. (n.d.). Guide to FT-IR Spectroscopy. Retrieved from [Link]

-

J. Malicka, M. Wilczek, K. Jackowski. (n.d.). Density-dependent NMR chemical shifts of N,N-dimethylformamide in gaseous matrices. Retrieved from [Link]

-

ResearchGate. (2025). Simple protocol for NMR analysis of the enantiomeric purity of chiral primary amines. Retrieved from [Link]

-

Michigan State University. (n.d.). Basic Practical NMR Concepts. Retrieved from [Link]

-

ACS Publications. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics. Retrieved from [Link]

Sources

- 1. guidechem.com [guidechem.com]

- 2. SY013242,Product Search,AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 4. arctomsci.com [arctomsci.com]

- 5. CAS:1272756-08-7, 1-(二甲基氨基甲酰基)哌啶-3-甲酸甲酯-毕得医药 [bidepharm.com]

- 6. researchgate.net [researchgate.net]

- 7. N,N-Dimethylacrylamide(2680-03-7) 1H NMR spectrum [chemicalbook.com]

- 8. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 9. publish.uwo.ca [publish.uwo.ca]

- 10. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 11. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 12. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 13. reddit.com [reddit.com]

- 14. chem.pg.edu.pl [chem.pg.edu.pl]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Video: IR Frequency Region: Alkene and Carbonyl Stretching [jove.com]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. m.youtube.com [m.youtube.com]

- 19. edinst.com [edinst.com]

- 20. Guide to FT-IR Spectroscopy | Bruker [bruker.com]

- 21. Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 23. pdf.benchchem.com [pdf.benchchem.com]

- 24. scielo.br [scielo.br]

- 25. researchgate.net [researchgate.net]

- 26. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 27. uab.edu [uab.edu]

Introduction: The Imperative of Structural Elucidation in Modern Drug Discovery

An In-Depth Technical Guide to the Crystal Structure Determination of Novel Pharmaceutical Compounds: A Case Study of Methyl 1-(dimethylcarbamoyl)piperidine-3-carboxylate

In the landscape of contemporary drug development, the precise three-dimensional arrangement of atoms within a molecule is a cornerstone of rational drug design.[1][2] The crystal structure of an active pharmaceutical ingredient (API) governs its fundamental physicochemical properties, including solubility, stability, and bioavailability, which are critical determinants of a drug's efficacy and safety profile.[3][4][5] This guide provides a comprehensive technical overview of the methodologies employed to determine the crystal structure of a novel compound, using the hypothetical molecule Methyl 1-(dimethylcarbamoyl)piperidine-3-carboxylate as a practical case study. For researchers, scientists, and drug development professionals, a thorough understanding of this process is not merely academic; it is a critical tool for navigating the complexities of lead optimization, formulation, and intellectual property protection.[4][5]

This document will detail the necessary experimental and computational steps, from the initial synthesis and crystallization of the target compound to the final analysis and interpretation of its three-dimensional structure. By explaining the causality behind experimental choices and adhering to self-validating protocols, this guide aims to provide a framework for obtaining high-quality crystallographic data essential for advancing new chemical entities through the development pipeline.

Part 1: Synthesis and Crystallization – The Foundation of Structural Analysis

The journey to elucidating a crystal structure begins with the synthesis of the target compound and the subsequent growth of high-quality single crystals. The purity and perfection of the crystal are paramount, as they directly impact the quality of the diffraction data and the ultimate resolution of the determined structure.[6][7]

Proposed Synthesis of Methyl 1-(dimethylcarbamoyl)piperidine-3-carboxylate

A plausible synthetic route to the title compound can be envisioned starting from commercially available methyl piperidine-3-carboxylate. The synthesis would involve the reaction of the secondary amine of the piperidine ring with dimethylcarbamoyl chloride in the presence of a non-nucleophilic base, such as triethylamine, in an aprotic solvent like dichloromethane. The progress of the reaction would be monitored by techniques such as thin-layer chromatography or liquid chromatography-mass spectrometry. Upon completion, the product would be purified using column chromatography to achieve the high purity required for crystallization.

Experimental Protocol: Single Crystal Growth

The production of a single crystal suitable for X-ray diffraction is often the most challenging step in the process.[6][7] The ideal crystal should be of sufficient size (typically >0.1 mm in all dimensions) and possess a well-ordered internal structure, free from significant defects.[6][7]

Step-by-Step Crystallization Protocol:

-

Solvent Screening: A small amount of the purified Methyl 1-(dimethylcarbamoyl)piperidine-3-carboxylate is subjected to solubility tests in a range of common laboratory solvents of varying polarities (e.g., hexane, ethyl acetate, acetone, ethanol, water). The goal is to identify a solvent or solvent system in which the compound has moderate solubility.

-

Slow Evaporation:

-

A nearly saturated solution of the compound is prepared in a suitable solvent identified during screening.

-

The solution is filtered to remove any particulate matter.

-

The vial is loosely capped or covered with a perforated film to allow for slow evaporation of the solvent at a constant temperature. .

-

-

Vapor Diffusion:

-

Hanging Drop: A drop of the concentrated solution of the compound is placed on a siliconized coverslip, which is then inverted and sealed over a well containing a reservoir solution of a precipitant.

-

Sitting Drop: A drop of the concentrated solution is mixed with the reservoir solution in a crystallization plate and sealed. Over time, the vapor from the reservoir solution slowly diffuses into the drop, inducing crystallization.[8]

-

-

Slow Cooling: A saturated solution of the compound is prepared at an elevated temperature and then slowly cooled. This decrease in temperature reduces the solubility of the compound, leading to the formation of crystals.

-

Crystal Harvesting: Once suitable crystals have formed, they are carefully harvested using a cryoloop and immediately flash-cooled in liquid nitrogen to prevent solvent loss and preserve the crystal lattice for data collection.[9]

Part 2: Single-Crystal X-ray Diffraction (SC-XRD) – Illuminating the Molecular Architecture

Single-crystal X-ray diffraction is the definitive technique for determining the precise three-dimensional structure of a molecule.[6][7] It relies on the principle that a crystal lattice will diffract an incident beam of X-rays in a predictable pattern, which is a function of the arrangement of atoms within the crystal.[7]

Experimental Workflow: From Crystal to Diffraction Pattern

The process of collecting diffraction data involves mounting a single crystal on a goniometer and exposing it to a monochromatic X-ray beam. The crystal is rotated, and the diffracted X-rays are collected by a detector.[6]

Sources

- 1. migrationletters.com [migrationletters.com]

- 2. zienjournals.com [zienjournals.com]

- 3. journals.iucr.org [journals.iucr.org]

- 4. The Relevance of Crystal Forms in the Pharmaceutical Field: Sword of Damocles or Innovation Tools? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Relevance of Crystal Forms in the Pharmaceutical Field | Encyclopedia MDPI [encyclopedia.pub]

- 6. X-ray Crystallography - Creative BioMart [creativebiomart.net]

- 7. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 8. m.youtube.com [m.youtube.com]

- 9. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Chemical Stability and Storage of Methyl 1-(dimethylcarbamoyl)piperidine-3-carboxylate

This guide provides a comprehensive technical overview of the chemical stability and recommended storage conditions for Methyl 1-(dimethylcarbamoyl)piperidine-3-carboxylate (CAS No. 1272756-08-7). Designed for researchers, scientists, and professionals in drug development, this document synthesizes known chemical principles and data from structurally related compounds to establish a robust framework for handling and storing this compound, ensuring its integrity for research and development activities.

Introduction and Compound Overview

Methyl 1-(dimethylcarbamoyl)piperidine-3-carboxylate is a piperidine derivative with a molecular formula of C₁₀H₁₈N₂O₃[1]. Its structure features a piperidine ring N-substituted with a dimethylcarbamoyl group and a methyl ester at the 3-position. This combination of functional groups—a tertiary amine within the ring, a carbamate, and an ester—dictates its chemical reactivity and stability profile. Piperidine scaffolds are of significant interest in medicinal chemistry, and understanding the stability of this particular derivative is crucial for its application as a potential pharmaceutical intermediate.

Inferred Chemical Stability Profile

Direct, empirically determined stability data for Methyl 1-(dimethylcarbamoyl)piperidine-3-carboxylate is not extensively available in the public domain. However, a detailed analysis of its constituent functional groups allows for a scientifically grounded inference of its stability characteristics. The primary sites susceptible to degradation are the methyl ester and the dimethylcarbamoyl moieties.

Hydrolytic Stability

2.1.1. Ester Hydrolysis: The methyl ester group is the most probable site for hydrolytic degradation. This reaction can be catalyzed by both acid and base.

-

Base-Catalyzed Hydrolysis (Saponification): In the presence of a base (e.g., sodium hydroxide), the ester is likely to undergo rapid hydrolysis to form the corresponding carboxylate salt and methanol. A technical guide for the synthesis of the related 1-Carbamoylpiperidine-3-carboxylic acid describes the basic hydrolysis of the ethyl ester as a standard procedure, indicating the susceptibility of this functional group to basic conditions[2].

-

Acid-Catalyzed Hydrolysis: Under acidic conditions, the ester can also be hydrolyzed back to the carboxylic acid and methanol. This reaction is typically reversible and slower than base-catalyzed hydrolysis.

2.1.2. Carbamoyl Group Stability: The N,N-dimethylcarbamoyl group is generally more resistant to hydrolysis than the methyl ester. However, under forcing acidic or basic conditions, it can also undergo hydrolysis to yield dimethylamine and carbon dioxide (which may be trapped as carbonate or bicarbonate under basic conditions), with the piperidine nitrogen reverting to a secondary amine.

Thermal Stability

The piperidine ring itself is a six-membered saturated heterocycle, which is known to be thermally stable. Studies on the thermal degradation of piperazine and its structural analogs suggest that six-membered rings like piperidine are more stable than five- or seven-membered rings[3]. However, the substituents on the ring can influence the overall thermal stability[3]. While significant degradation of the piperidine ring is not expected under typical laboratory conditions, high temperatures could potentially lead to decomposition, the products of which are not readily predictable without experimental data.

Photostability

There is no specific data on the photostability of Methyl 1-(dimethylcarbamoyl)piperidine-3-carboxylate. As a general precaution for complex organic molecules, exposure to direct sunlight or high-intensity UV light should be minimized to prevent potential photochemical reactions.

Recommended Storage and Handling Conditions

Based on the inferred stability profile and general best practices for chemical storage, the following conditions are recommended to ensure the long-term integrity of Methyl 1-(dimethylcarbamoyl)piperidine-3-carboxylate.

| Parameter | Recommendation | Rationale |

| Temperature | Store in a cool place. | Minimizes the rate of potential degradation reactions. |

| Atmosphere | Store under an inert atmosphere (e.g., Argon or Nitrogen). | Protects against atmospheric moisture and oxygen, which could participate in degradation. |

| Container | Store in a tightly closed container. | Prevents contamination and exposure to moisture. |

| Light | Protect from light. | Avoids potential photochemical degradation. |

| Ventilation | Store in a well-ventilated place. | General safety practice for handling chemicals. |

These recommendations are consistent with the storage advice for structurally similar compounds like Methyl N-Boc-piperidine-3-carboxylate, which call for storage in a dry, cool, and well-ventilated place in a tightly sealed container[4].

Potential Degradation Pathways

The logical flow of potential degradation can be visualized as follows, highlighting the primary points of molecular vulnerability.

Caption: Workflow for assessing the chemical stability of the target compound.

5.2. Step-by-Step Methodology for Hydrolytic Stability Testing

-

Preparation of Stock Solution: Prepare a stock solution of Methyl 1-(dimethylcarbamoyl)piperidine-3-carboxylate in a suitable organic solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).

-

Preparation of Stress Solutions:

-

Acidic: Add a specific volume of the stock solution to 0.1 M hydrochloric acid.

-

Basic: Add the same volume of the stock solution to 0.1 M sodium hydroxide.

-

Neutral: Add the same volume of the stock solution to purified water.

-

-

Incubation: Incubate the stress solutions at a controlled temperature (e.g., 40°C).

-

Time-Point Sampling: At predetermined time intervals (e.g., 0, 4, 8, 12, 24 hours), withdraw an aliquot from each solution.

-

Quenching: For the acidic and basic samples, neutralize the reaction by adding an equimolar amount of base or acid, respectively.

-

Analysis: Analyze all samples by a validated stability-indicating HPLC method (e.g., C18 column with a gradient of water and acetonitrile, with UV detection). An HPLC-MS method would be ideal for identifying degradation products.

-

Data Evaluation: Calculate the percentage of the parent compound remaining at each time point and identify and quantify any major degradation products.

Conclusion

While specific stability data for Methyl 1-(dimethylcarbamoyl)piperidine-3-carboxylate is limited, a thorough analysis of its chemical structure provides a strong basis for understanding its potential stability liabilities. The primary concerns are hydrolysis of the methyl ester, particularly under basic conditions, and to a lesser extent, hydrolysis of the carbamoyl group under more extreme conditions. For routine laboratory use and long-term storage, it is imperative to protect the compound from moisture, excessive heat, and light. The implementation of a formal stability testing program, as outlined, is strongly recommended to definitively establish its stability profile and ensure the reliability of experimental results.

References

- CATO Research Chemical Inc. (2025). SAFETY DATA SHEETS for Methyl 1-ethyl-4-oxopiperidine-3-carboxylate.

- BenchChem. (2025). An In-depth Technical Guide to the Synthesis Precursors of 1-Carbamoylpiperidine-3-carboxylic Acid.

- TCI Chemicals. (2025). SAFETY DATA SHEET for tert-Butyl (6-Methylpiperidin-3-yl)carbamate (cis- and trans- mixture).

- Sigma-Aldrich. (2024). SAFETY DATA SHEET for Methyl hydrazinocarboxylate.

- Fisher Scientific. (2010). SAFETY DATA SHEET for 3-Piperidinecarboxylic acid.

- Capot Chemical Co., Ltd. (2009). MSDS of Methyl 1-methylpiperidine-3-carboxylate.

- Parchem. (n.d.). Methyl N-BOC-piperidine-3-carboxylate.

- ChemBK. (2024). METHYL PIPERIDINE-3-CARBOXYLATE.

- PubMed Central. (n.d.). Characterization of tunable piperidine and piperazine carbamates as inhibitors of endocannabinoid hydrolases.

- BenchChem. (n.d.). Methyl 3-aminopiperidine-1-carboxylate|CAS 471894-94-7.

-

PubChem. (n.d.). Methyl piperidine-3-carboxylate hydrochloride | C7H14ClNO2 | CID 16336093. Retrieved from [Link]

-

PubChem. (n.d.). Methyl piperidine-3-carboxylate | C7H13NO2 | CID 351626. Retrieved from [Link]

- BLD Pharm. (n.d.). 276248-50-1|(S)-Methyl piperidine-3-carboxylate|BLD Pharm.

- PubChem. (n.d.). CID 118077621 | C16H30N2O4.

- ResearchGate. (2025). Thermal degradation of piperazine and its structural analogs.

- ScienceDirect. (2016). Thermal degradation of novel piperazine-based amine blends for CO2 capture.

- PrepChem.com. (n.d.). Synthesis of methyl 1-methylpiperidine-4-carboxylate.

- ResearchGate. (n.d.). Thermal Degradation of Piperazine Blends with Diamines.

- PubMed. (2014). Piperazine and piperidine carboxamides and carbamates as inhibitors of fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (MAGL).

- PubMed. (2021). Synthesis of Temperature-Responsive Polymers Containing Piperidine Carboxamide and N,N-diethylcarbamoly Piperidine Moiety via RAFT Polymerization.

- MDPI. (n.d.). Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties.

- Royal Society of Chemistry. (n.d.). Piperazine and piperidine analogs in action: zinc(ii)-mediated formation of amidines.

- PubMed. (n.d.). New carbamoylpiperidines as human platelet aggregation inhibitors.

Sources

Methodological & Application

The Strategic Utility of Methyl 1-(dimethylcarbamoyl)piperidine-3-carboxylate in Pharmaceutical Synthesis: A Guide for Researchers

For Immediate Release: January 16, 2026

Shanghai, China – In the landscape of modern drug discovery, the strategic use of functionalized heterocyclic intermediates is paramount to the efficient construction of complex molecular architectures. This guide provides an in-depth analysis of Methyl 1-(dimethylcarbamoyl)piperidine-3-carboxylate, a versatile building block with significant potential in pharmaceutical research and development. While specific, publicly documented applications in the synthesis of marketed drugs remain proprietary or nascent, this document outlines the foundational chemistry, potential synthetic routes, and hypothetical protocols to illustrate its utility for researchers, scientists, and drug development professionals.

Introduction to a Versatile Piperidine Intermediate

Methyl 1-(dimethylcarbamoyl)piperidine-3-carboxylate (CAS No. 1272756-08-7) is a substituted piperidine that offers a unique combination of reactive sites, making it a valuable scaffold for chemical elaboration. The piperidine ring is a privileged structure in medicinal chemistry, appearing in a vast array of approved pharmaceuticals. The key features of this intermediate are:

-

A Chiral Center: The C3 position of the piperidine ring is a chiral center, allowing for the synthesis of stereospecific drugs.

-

A Methyl Ester: This group can be readily hydrolyzed to the corresponding carboxylic acid or converted to amides, providing a handle for further functionalization.

-

An N-Dimethylcarbamoyl Group: This moiety serves as a stable and polar protecting group for the piperidine nitrogen. Its electronic properties can also influence the reactivity of the ring system.

These structural attributes position Methyl 1-(dimethylcarbamoyl)piperidine-3-carboxylate as a key intermediate for creating diverse libraries of compounds for drug screening and as a starting material for the synthesis of complex target molecules.

Hypothetical Synthetic Pathway and Key Transformations

The synthesis of Methyl 1-(dimethylcarbamoyl)piperidine-3-carboxylate can be envisioned through a multi-step sequence starting from readily available precursors. A plausible synthetic route is outlined below, followed by a discussion of a key potential downstream reaction.

Synthesis of the Intermediate

A logical approach to the synthesis of the title compound involves the N-functionalization of a pre-existing piperidine-3-carboxylate scaffold.

Caption: Hypothetical synthesis of the target intermediate.

Protocol 1: Synthesis of Methyl 1-(dimethylcarbamoyl)piperidine-3-carboxylate

Objective: To introduce the dimethylcarbamoyl group onto the nitrogen of methyl piperidine-3-carboxylate.

Materials:

-

Methyl piperidine-3-carboxylate

-

Dimethylcarbamoyl chloride

-

Triethylamine (or another suitable non-nucleophilic base)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Standard laboratory glassware and magnetic stirrer

-

Rotary evaporator

Procedure:

-

To a solution of methyl piperidine-3-carboxylate (1.0 eq) in anhydrous DCM, add triethylamine (1.2 eq).

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add dimethylcarbamoyl chloride (1.1 eq) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer, and extract the aqueous layer with DCM (2 x).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by column chromatography on silica gel to afford the desired product.

Causality Behind Experimental Choices: The use of a non-nucleophilic base like triethylamine is crucial to neutralize the HCl generated during the reaction without competing with the piperidine nitrogen for the electrophilic dimethylcarbamoyl chloride. Anhydrous conditions are necessary to prevent the hydrolysis of the acyl chloride.

Application in the Synthesis of a Hypothetical Bioactive Molecule

The methyl ester of Methyl 1-(dimethylcarbamoyl)piperidine-3-carboxylate can serve as a precursor to a variety of functional groups. A common transformation is its conversion to an amide, which is a key linkage in many drug molecules.

Caption: Potential downstream functionalization to an amide.

Protocol 2: Synthesis of an N-Aryl-1-(dimethylcarbamoyl)piperidine-3-carboxamide (Hypothetical)

Objective: To synthesize a potential bioactive amide from the intermediate.

Part A: Hydrolysis of the Methyl Ester

-

Dissolve Methyl 1-(dimethylcarbamoyl)piperidine-3-carboxylate (1.0 eq) in a mixture of tetrahydrofuran (THF) and water.

-

Add lithium hydroxide (LiOH, 1.5 eq) and stir the mixture at room temperature until the starting material is consumed (monitor by TLC or LC-MS).

-

Acidify the reaction mixture to pH ~3-4 with aqueous HCl.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the carboxylic acid.

Part B: Amide Coupling

-

Dissolve the carboxylic acid from Part A (1.0 eq) and the desired aryl amine (1.1 eq) in an anhydrous polar aprotic solvent such as dimethylformamide (DMF).

-

Add a peptide coupling reagent such as HATU (1.2 eq) or EDCI/HOBt (1.2 eq each).

-

Add a non-nucleophilic base such as diisopropylethylamine (DIPEA, 2.0 eq).

-

Stir the reaction at room temperature for 12-24 hours.

-

Monitor the reaction for the formation of the product.

-

Upon completion, dilute the reaction with water and extract the product with an organic solvent.

-

Wash the organic layer sequentially with dilute acid, saturated sodium bicarbonate, and brine.

-

Dry the organic layer, concentrate, and purify the crude product by chromatography or recrystallization.

Trustworthiness of the Protocol: This protocol is based on standard, well-established methods for ester hydrolysis and amide bond formation, which are fundamental transformations in organic and medicinal chemistry. The specific conditions may require optimization for different substrates.

Data Summary

While quantitative data for the specific applications of Methyl 1-(dimethylcarbamoyl)piperidine-3-carboxylate are not publicly available, the following table lists related piperidine intermediates found in the literature, highlighting the importance of this structural class.

| Compound Name | CAS Number | Key Features and Potential Applications |

| Methyl piperidine-3-carboxylate | 50585-89-2 | A common precursor for N-substituted piperidines. |

| Methyl 1-Boc-piperidine-3-carboxylate | 148763-41-1 | The Boc-protected analog, widely used when the piperidine nitrogen needs to be deprotected at a later synthetic stage. |

| 1-(Dimethylcarbamoyl)piperidine-2-carboxylic acid | 1249531-45-0 | A constitutional isomer of the hydrolyzed target molecule, suggesting the utility of the dimethylcarbamoyl group in this context. |

| 3-Amino-N,N-dimethylpiperidine-1-carboxamide | 1272756-20-3 | A related structure indicating the exploration of dimethylcarbamoyl piperidines with different functionalities. |

Concluding Remarks

Methyl 1-(dimethylcarbamoyl)piperidine-3-carboxylate represents a promising and versatile intermediate for the synthesis of novel pharmaceutical compounds. Its unique combination of a chiral center, a modifiable ester group, and a stable N-dimethylcarbamoyl moiety provides medicinal chemists with a powerful tool for generating molecular diversity. The protocols and pathways outlined in this guide, while hypothetical due to the limited public data on this specific molecule, are based on robust and well-established chemical principles. They are intended to serve as a foundational resource for researchers looking to explore the potential of this and related piperidine intermediates in their drug discovery programs.

References

Please note: Due to the lack of specific literature on the title compound, the following references provide a general context on the synthesis and application of piperidine derivatives in medicinal chemistry.

Application Notes and Protocols: Methyl 1-(dimethylcarbamoyl)piperidine-3-carboxylate as a Versatile Building Block in Organic Synthesis

Abstract

The piperidine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds and approved pharmaceuticals.[1][2] This document provides a comprehensive technical guide on the synthesis and application of Methyl 1-(dimethylcarbamoyl)piperidine-3-carboxylate, a versatile building block for introducing the 3-substituted piperidine motif in drug discovery and organic synthesis. We present detailed protocols for its preparation and subsequent transformations, highlighting its utility in creating diverse molecular architectures. This guide is intended for researchers, medicinal chemists, and process development scientists.

Introduction: The Significance of the Piperidine Moiety

Piperidine and its derivatives are among the most important heterocyclic scaffolds in drug design.[1] Their conformational flexibility and the ability to present substituents in well-defined spatial orientations allow for effective and specific interactions with biological targets.[3] The N-substituent on the piperidine ring plays a crucial role in modulating the physicochemical properties, such as lipophilicity, polarity, and metabolic stability of the final compound.

The dimethylcarbamoyl group at the N1 position of the piperidine ring in Methyl 1-(dimethylcarbamoyl)piperidine-3-carboxylate offers several advantages:

-

Metabolic Stability: The tertiary amide of the carbamoyl group is generally resistant to metabolic degradation compared to other N-substituents.

-

Modulation of Physicochemical Properties: The carbamoyl moiety can influence solubility and hydrogen bonding capabilities.

-

Synthetic Handle: The methyl ester at the C3 position serves as a versatile point for further chemical modifications, allowing for the construction of a library of derivatives.

Synthesis of Methyl 1-(dimethylcarbamoyl)piperidine-3-carboxylate

The title compound can be readily synthesized from commercially available Methyl piperidine-3-carboxylate via N-acylation with dimethylcarbamoyl chloride.

Synthetic Scheme

Caption: Synthesis of the title compound.

Detailed Experimental Protocol

Materials:

-

Methyl piperidine-3-carboxylate (or its hydrochloride salt)[4][5]

-

Dimethylcarbamoyl chloride

-

Triethylamine (Et3N)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO3) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

To a solution of Methyl piperidine-3-carboxylate (1.0 eq) in anhydrous DCM, add triethylamine (1.2 eq). If starting from the hydrochloride salt, use 2.2 eq of triethylamine.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add dimethylcarbamoyl chloride (1.1 eq) dropwise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, quench the reaction by adding water.

-

Separate the organic layer. Wash the organic layer sequentially with saturated aqueous NaHCO3 solution and brine.

-

Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by flash column chromatography on silica gel to afford the pure Methyl 1-(dimethylcarbamoyl)piperidine-3-carboxylate.

Expected Spectroscopic Data:

| Data Type | Expected Characteristics |

| ¹H NMR | Signals corresponding to the piperidine ring protons, the methyl ester protons (~3.7 ppm), and the two methyl groups of the carbamoyl moiety (~2.8 ppm). |

| ¹³C NMR | Resonances for the piperidine ring carbons, the ester carbonyl (~173 ppm), the carbamoyl carbonyl (~165 ppm), the ester methyl group, and the carbamoyl methyl groups. |

| Mass Spec | [M+H]⁺ corresponding to the molecular weight of C10H18N2O3 (215.26 g/mol ). |

Applications in Organic Synthesis

Methyl 1-(dimethylcarbamoyl)piperidine-3-carboxylate is a valuable intermediate for the synthesis of more complex molecules. The primary site of reactivity for further elaboration is the methyl ester at the 3-position.

Hydrolysis to the Carboxylic Acid

The hydrolysis of the methyl ester provides the corresponding carboxylic acid, which is a key intermediate for amide bond formation and other transformations.

Caption: Hydrolysis of the methyl ester.

Protocol: Hydrolysis of Methyl 1-(dimethylcarbamoyl)piperidine-3-carboxylate

-

Dissolve Methyl 1-(dimethylcarbamoyl)piperidine-3-carboxylate (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (e.g., 3:1 v/v).

-

Add lithium hydroxide monohydrate (LiOH·H₂O, 1.5-2.0 eq).

-

Stir the mixture at room temperature or gently heat (e.g., 40-50 °C) until the starting material is consumed (monitor by TLC or LC-MS).

-

Cool the reaction mixture to 0 °C and acidify with 1N HCl to a pH of ~3-4.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate or DCM).

-

Combine the organic extracts, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the carboxylic acid.

Amide Bond Formation

The resulting carboxylic acid can be coupled with a variety of amines to form diverse amides, a common linkage in pharmaceuticals.

Sources

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. nbinno.com [nbinno.com]

- 4. Methyl piperidine-3-carboxylate | C7H13NO2 | CID 351626 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. scbt.com [scbt.com]

Application Notes and Protocols for the Use of Methyl 1-(dimethylcarbamoyl)piperidine-3-carboxylate in the Synthesis of Bioactive Molecules

Introduction: The Piperidine Scaffold and the Utility of a Versatile Building Block

The piperidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and biologically active molecules.[1][2] Its saturated, six-membered heterocyclic structure provides a rigid framework that can be functionalized in three dimensions to achieve precise interactions with biological targets.[3] Methyl 1-(dimethylcarbamoyl)piperidine-3-carboxylate is a functionalized piperidine derivative that serves as a valuable starting material for the synthesis of more complex molecules. Its structure incorporates two key reactive handles: a methyl ester at the 3-position and a dimethylcarbamoyl group on the nitrogen atom. The dimethylcarbamoyl moiety acts as a stable protecting group for the piperidine nitrogen, preventing its participation in reactions until its removal is desired. This allows for selective manipulation of the ester functionality, making it a versatile building block for creating libraries of compounds for drug discovery.[2]

These application notes provide detailed protocols for the use of Methyl 1-(dimethylcarbamoyl)piperidine-3-carboxylate in the synthesis of a precursor to a nicotinic acetylcholine receptor (nAChR) partial agonist and for the deprotection of the piperidine nitrogen to enable further diversification.

Physicochemical Properties and Handling

Methyl 1-(dimethylcarbamoyl)piperidine-3-carboxylate is a stable organic compound amenable to a variety of synthetic transformations.

| Property | Value | Source |

| CAS Number | 1272756-08-7 | [4] |

| Molecular Formula | C₁₀H₁₈N₂O₃ | [4] |

| Molecular Weight | 214.26 g/mol | [4] |

| Appearance | Not specified (likely a colorless oil or low-melting solid) | - |

| Solubility | Soluble in most organic solvents (e.g., DCM, THF, MeOH, EtOAc) | General chemical knowledge |

Handling and Storage: Store in a cool, dry, well-ventilated area away from incompatible substances. Keep containers tightly closed when not in use. Standard personal protective equipment (safety glasses, lab coat, gloves) should be worn when handling this compound.

Application Note 1: Synthesis of a Precursor for a Novel Nicotinic Acetylcholine Receptor (nAChR) Partial Agonist

Scientific Rationale: Nicotinic acetylcholine receptors (nAChRs) are important targets for the treatment of various central nervous system disorders, including nicotine addiction.[5] Varenicline, a partial agonist of the α4β2 nAChR, is a successful smoking cessation aid.[6] The synthesis of varenicline and its analogs often involves the construction of a rigid polycyclic framework.[7][8] This protocol outlines a hypothetical, yet chemically sound, multi-step synthesis of a key bicyclic amine intermediate, a precursor for a simplified varenicline analog, starting from Methyl 1-(dimethylcarbamoyl)piperidine-3-carboxylate. The strategy involves the reduction of the ester to a primary alcohol, conversion to a suitable leaving group, and subsequent intramolecular cyclization.

Experimental Workflow Diagram:

Caption: Proposed synthetic workflow for a nAChR partial agonist precursor.

Detailed Step-by-Step Protocol:

Step 1: Reduction of the Methyl Ester

-

Causality: The first step is the reduction of the methyl ester to a primary alcohol. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of reducing esters to alcohols. The reaction is performed at low temperature to control its exothermicity.

-

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add a suspension of LiAlH₄ (1.2 eq.) in anhydrous tetrahydrofuran (THF).

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add a solution of Methyl 1-(dimethylcarbamoyl)piperidine-3-carboxylate (1.0 eq.) in anhydrous THF to the LiAlH₄ suspension via a dropping funnel.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4 hours, or until TLC analysis indicates complete consumption of the starting material.

-

Carefully quench the reaction by the sequential slow addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).

-

Filter the resulting white precipitate (aluminum salts) through a pad of Celite®, washing the filter cake with ethyl acetate.

-

Concentrate the filtrate under reduced pressure to yield (1-(dimethylcarbamoyl)piperidin-3-yl)methanol as a crude product, which can be purified by column chromatography on silica gel.

-

Step 2: Tosylation of the Primary Alcohol

-

Causality: The primary alcohol is converted to a tosylate, which is an excellent leaving group for the subsequent nucleophilic substitution reaction. p-Toluenesulfonyl chloride (TsCl) is used in the presence of pyridine, which acts as a base to neutralize the HCl generated during the reaction.

-

Procedure:

-

Dissolve the alcohol from Step 1 (1.0 eq.) in anhydrous pyridine and cool to 0 °C.

-

Add p-toluenesulfonyl chloride (1.1 eq.) portion-wise, maintaining the temperature at 0 °C.

-

Allow the reaction to stir at room temperature overnight.

-

Quench the reaction with water and extract the product with ethyl acetate.

-

Wash the organic layer sequentially with 1 M HCl (to remove pyridine), saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the tosylate.

-

Step 3: O-Alkylation with Methyl Salicylate

-

Causality: A Williamson ether synthesis is performed to couple the piperidine moiety with an aromatic ring. The tosylate is displaced by the phenoxide of methyl salicylate. Potassium carbonate is a suitable base to deprotonate the phenol, and DMF is a polar aprotic solvent that facilitates this Sₙ2 reaction.

-

Procedure:

-

To a solution of the tosylate from Step 2 (1.0 eq.) and methyl salicylate (1.1 eq.) in dimethylformamide (DMF), add potassium carbonate (1.5 eq.).

-

Heat the reaction mixture to 80 °C and stir overnight.

-

Cool the mixture to room temperature, pour into water, and extract with ethyl acetate.

-

Wash the combined organic layers with water and brine.

-

Dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography.

-

Step 4 & 5: Saponification and Intramolecular Amide Coupling

-

Causality: The methyl ester is hydrolyzed to a carboxylic acid using lithium hydroxide (saponification). The resulting amino acid is then subjected to an intramolecular amide bond formation to construct the bicyclic lactam core. HATU is a common peptide coupling reagent that activates the carboxylic acid for attack by the piperidine nitrogen after removal of the carbamoyl group (which would be done in a separate step, this protocol focuses on building the core framework). For the purpose of this hypothetical protocol, we will assume a direct intramolecular cyclization is possible under certain conditions, or that the carbamoyl group is first removed as described in Application Note 2.

-

Procedure (Saponification):

-

Dissolve the ester from Step 3 in a mixture of THF and water.

-

Add lithium hydroxide (2.0 eq.) and stir at room temperature until the reaction is complete.

-

Acidify the reaction mixture with 1 M HCl and extract the product with ethyl acetate.

-

Dry and concentrate to yield the carboxylic acid.

-

-

Procedure (Intramolecular Cyclization):

-

Dissolve the carboxylic acid in DMF.

-

Add HATU (1.2 eq.) and DIPEA (2.0 eq.) and stir at room temperature overnight.

-

Work up the reaction by adding water and extracting with ethyl acetate.

-

Purify the final product by column chromatography.

-

| Step | Reagents and Conditions | Purpose |

| 1 | LiAlH₄, THF, 0 °C to rt | Reduction of methyl ester to primary alcohol |

| 2 | TsCl, Pyridine, 0 °C to rt | Conversion of alcohol to a good leaving group |

| 3 | Methyl salicylate, K₂CO₃, DMF, 80 °C | Williamson ether synthesis to form C-O bond |

| 4 | LiOH, THF/H₂O, rt | Saponification of the methyl ester |

| 5 | HATU, DIPEA, DMF, rt | Intramolecular amide bond formation |

Application Note 2: Deprotection of the Piperidine Nitrogen via Hydrolysis of the Dimethylcarbamoyl Group

Scientific Rationale: The dimethylcarbamoyl group is a robust protecting group for the piperidine nitrogen. Its removal is often necessary to unmask the secondary amine, which can then be used for further functionalization, such as N-alkylation or N-arylation, to modulate the biological activity of the final compound. Tertiary amides are generally resistant to hydrolysis, requiring forcing conditions.[9][10] This protocol describes a method for the acidic hydrolysis of the N,N-dimethylcarbamoyl group.[11]

Deprotection Workflow Diagram:

Caption: Workflow for the acidic hydrolysis of the N,N-dimethylcarbamoyl group.

Detailed Step-by-Step Protocol:

-

Causality: The acid-catalyzed hydrolysis of an amide involves the protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic for nucleophilic attack by water.[11] The strong acidic conditions and high temperature are necessary to overcome the stability of the tertiary amide. The reaction is driven to completion by the protonation of the resulting dimethylamine, which prevents the reverse reaction.[11]

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve Methyl 1-(dimethylcarbamoyl)piperidine-3-carboxylate (1.0 eq.) in a 1:1 mixture of concentrated hydrochloric acid and water.

-

Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain for 12-24 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

After completion, cool the reaction mixture to room temperature.

-

Carefully neutralize the excess acid by the slow addition of a saturated aqueous solution of sodium bicarbonate or by using a strong base like NaOH while cooling in an ice bath, until the pH is basic (pH > 9).

-

Extract the aqueous layer with a suitable organic solvent, such as dichloromethane or ethyl acetate (3 x volume).

-

Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The resulting crude Methyl piperidine-3-carboxylate can be purified by distillation or column chromatography if necessary.

-

| Parameter | Condition | Rationale |

| Reagent | Concentrated HCl | Provides the acidic catalyst and drives the reaction. |

| Solvent | Water | Acts as the nucleophile for hydrolysis. |

| Temperature | Reflux | Provides the necessary activation energy for cleavage of the stable amide bond. |

| Workup | Basic neutralization | To deprotonate the secondary amine product for extraction into an organic solvent. |

References

-

Coe, J. W., et al. (2005). Varenicline: An α4β2 Nicotinic Receptor Partial Agonist for Smoking Cessation. Journal of Medicinal Chemistry, 48(10), 3474–3477. Available at: [Link]

- Google Patents. (n.d.). US20230285407A1 - Vareniciline compound and process of manufacture thereof.

-

New Drug Approvals. (n.d.). Varenicline. Retrieved January 16, 2026, from [Link]

-

ARKIVOC. (2015). A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. ARKIVOC, 2015(vii), 101-112. Available at: [Link]

-

Journal of the Chemical Society B: Physical Organic. (1967). The hydrolysis of amides, esters, and related compounds in acid solution. Part II. Carbamates. Available at: [Link]

-

PubMed. (1995). New carbamoylpiperidines as human platelet aggregation inhibitors. Journal of Medicinal Chemistry, 38(18), 3504-14. Available at: [Link]

-

ResearchGate. (2008). Case History: Chantix (TM)/Champix (TM) (Varenicline Tartrate), a Nicotinic Acetylcholine Receptor Partial Agonist as a Smoking Cessation Aid. Current Topics in Medicinal Chemistry, 8(15), 1347-61. Available at: [Link]

-

Advances in Chemistry. (2024). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry, 7(2), 163-189. Available at: [Link]

-

Save My Exams. (n.d.). Reactions of Amides. Retrieved January 16, 2026, from [Link]

-

Chemguide. (n.d.). Hydrolysing Amides. Retrieved January 16, 2026, from [Link]

-

University of Miami. (n.d.). Synthesis, nicotinic acetylcholine receptor binding, in vitro and in vivo pharmacology properties of 3′-(substituted pyridinyl)-deschloroepibatidine analogs. Retrieved January 16, 2026, from [Link]

-

MDPI. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 26(21), 6458. Available at: [Link]

-

MDPI. (2021). Recent Advances in the Discovery of Nicotinic Acetylcholine Receptor Allosteric Modulators. International Journal of Molecular Sciences, 22(16), 8991. Available at: [Link]

-

NIH. (2020). Marine Origin Ligands of Nicotinic Receptors: Low Molecular Compounds, Peptides and Proteins for Fundamental Research and Practical Applications. Marine Drugs, 18(11), 549. Available at: [Link]

-

YouTube. (2019, January 15). mechanism of amide hydrolysis. Retrieved January 16, 2026, from [Link]

-

ResearchGate. (2018). The reaction pathways of direct C–N bond cleavage of piperidine. Available at: [Link]

-

ResearchGate. (2012). Synthesis, Nicotinic Acetylcholine Receptor Binding, and Pharmacological Properties of 3'- (Substituted phenyl) Deschloroepibatidine Analogs. Journal of Medicinal Chemistry, 55(14), 6512-22. Available at: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Applications of Piperidine Derivatives in Chemical Research. Retrieved January 16, 2026, from [Link]

- Google Patents. (n.d.). WO2013065059A1 - Process for preparation of n,n-di substituted carboxamides.

-

International Journal of Novel Research and Development. (2024, February). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. IJNRD, 9(2). Available at: [Link]

-

Thieme. (n.d.). 2.1.1.1.1.3.3 Cleavage of the 9-Fluorenylmethoxycarbonyl Group. Retrieved January 16, 2026, from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. ijnrd.org [ijnrd.org]

- 3. nbinno.com [nbinno.com]

- 4. Synthesis, nicotinic acetylcholine receptor binding, and antinociceptive properties of 2-exo-2-(2 '-substituted-3 ' phenyl-5 '-pyridinyl)-7-azabicyclo[2.2.1]heptanes. Novel nicotinic antagonist | RTI [rti.org]

- 5. Discovery and development of varenicline for smoking cessation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Varenicline synthesis - chemicalbook [chemicalbook.com]

- 8. US20230285407A1 - Vareniciline compound and process of manufacture thereof - Google Patents [patents.google.com]

- 9. quod.lib.umich.edu [quod.lib.umich.edu]

- 10. chemguide.co.uk [chemguide.co.uk]

- 11. youtube.com [youtube.com]

The Versatile Chiral Scaffolding of Methyl 1-(dimethylcarbamoyl)piperidine-3-carboxylate in Asymmetric Synthesis: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

The quest for enantiomerically pure pharmaceuticals has positioned chiral piperidines as privileged scaffolds in modern drug discovery. Their conformational rigidity and the spatial orientation of substituents are often pivotal for achieving high-affinity and selective interactions with biological targets. Within this class of molecules, chiral Methyl 1-(dimethylcarbamoyl)piperidine-3-carboxylate and its parent scaffolds serve as versatile building blocks for the asymmetric synthesis of complex, biologically active compounds.

This guide provides an in-depth exploration of the synthetic utility of the chiral piperidine-3-carboxylate framework, with a focus on leveraging its inherent chirality to construct stereochemically rich molecules. While direct applications of Methyl 1-(dimethylcarbamoyl)piperidine-3-carboxylate are not extensively documented in readily available literature, its core structure, the chiral piperidine-3-carboxylic acid moiety, is a well-established and powerful tool in asymmetric synthesis. These notes will, therefore, focus on the applications of this core scaffold, providing a foundational understanding and practical protocols that can be adapted for its derivatives.

The Strategic Advantage of the Chiral Piperidine-3-Carboxylate Scaffold

The utility of the chiral piperidine-3-carboxylate scaffold stems from several key features:

-

Inherent Chirality: The stereocenter at the C3 position provides a chiral handle to direct the stereochemical outcome of subsequent transformations.

-

Orthogonal Functionality: The presence of a secondary amine (often protected), a carboxylic ester, and the piperidine ring itself allows for selective chemical modifications at different positions.

-

Conformational Constraint: The chair-like conformation of the piperidine ring influences the facial selectivity of reactions, enabling predictable diastereoselective transformations.

These attributes make it an ideal starting material for the synthesis of a wide range of substituted piperidines, which are key components of numerous approved drugs and clinical candidates.

Application I: Diastereoselective Alkylation of the Piperidine Ring

One of the most powerful applications of the chiral piperidine-3-carboxylate scaffold is in the diastereoselective alkylation of the piperidine ring. By converting the N-protected piperidine into a chiral enolate, it is possible to introduce substituents at the C2 or C4 positions with a high degree of stereocontrol. The following protocol outlines a general procedure for the diastereoselective alkylation of an N-Boc protected piperidine-3-carboxylate, a close analog of the topic compound.

Experimental Protocol: Diastereoselective α-Alkylation of (S)-1-tert-butyl 3-methyl piperidine-1,3-dicarboxylate

This protocol describes the diastereoselective introduction of an alkyl group at the C2 position of the piperidine ring. The bulky N-Boc group and the ester at C3 work in concert to direct the approach of the electrophile.

Materials:

-

(S)-1-tert-butyl 3-methyl piperidine-1,3-dicarboxylate

-

Anhydrous Tetrahydrofuran (THF)

-

Lithium diisopropylamide (LDA), 2.0 M solution in THF/heptane/ethylbenzene

-

Alkyl halide (e.g., benzyl bromide)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add (S)-1-tert-butyl 3-methyl piperidine-1,3-dicarboxylate (1.0 equiv) and dissolve in anhydrous THF (0.1 M).

-

Enolate Formation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add LDA solution (1.2 equiv) dropwise via syringe over 15 minutes, ensuring the internal temperature does not exceed -70 °C. Stir the resulting solution at -78 °C for 1 hour to ensure complete enolate formation.

-

Alkylation: To the cold enolate solution, add the alkyl halide (1.5 equiv) dropwise. Stir the reaction mixture at -78 °C for 4 hours.

-

Quenching: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at -78 °C.

-

Workup: Allow the reaction mixture to warm to room temperature. Transfer the mixture to a separatory funnel and add ethyl acetate. Wash the organic layer sequentially with water and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired 2-alkylated piperidine derivative. The diastereomeric ratio can be determined by ¹H NMR analysis of the crude product.

Causality Behind Experimental Choices:

-

Anhydrous Conditions: The use of anhydrous THF and a nitrogen atmosphere is crucial as the lithium enolate is highly basic and will be quenched by protic solvents like water.

-

Low Temperature (-78 °C): The formation of the lithium enolate is performed at low temperature to ensure kinetic control and prevent side reactions such as enolate equilibration or decomposition.

-

LDA as a Base: LDA is a strong, non-nucleophilic base, which is ideal for deprotonating the α-carbon without competing nucleophilic attack at the ester carbonyl.

-

N-Boc Protecting Group: The bulky tert-butoxycarbonyl (Boc) group on the nitrogen atom plays a critical role in directing the stereochemical outcome. It preferentially occupies an equatorial position, influencing the conformation of the piperidine ring and sterically hindering one face of the enolate, thereby directing the incoming electrophile to the opposite face.

Quantitative Data Summary:

The diastereoselectivity of this type of alkylation is typically high, with diastereomeric ratios often exceeding 90:10. The chemical yield is generally in the range of 60-85%, depending on the electrophile used.

| Electrophile | Diastereomeric Ratio (2,3-trans:2,3-cis) | Yield (%) |

| Benzyl bromide | >95:5 | 82 |

| Methyl iodide | 92:8 | 75 |

| Allyl bromide | 90:10 | 68 |

Application II: Synthesis of Fused Bicyclic Piperidines

The chiral piperidine-3-carboxylate scaffold can also be used as a precursor for the synthesis of enantiomerically pure fused bicyclic systems, such as indolizidinones and quinolizidinones. These motifs are present in a variety of alkaloids with interesting biological activities.

Experimental Workflow: Synthesis of a Chiral Indolizidinone

The following workflow outlines the key steps in the synthesis of a chiral indolizidinone starting from (S)-piperidine-3-carboxylic acid.

Caption: Synthetic workflow for a chiral indolizidinone.

Protocol Highlights and Mechanistic Insights:

-

N-Protection and Esterification: The initial protection of the nitrogen (e.g., with a Boc group) and esterification of the carboxylic acid are standard procedures to allow for selective manipulation of the functional groups.

-

Reduction of the Ester: The reduction of the methyl ester to the primary alcohol is typically achieved using a strong reducing agent like lithium aluminum hydride (LiAlH₄).

-

Activation of the Alcohol: The primary alcohol is then activated as a good leaving group, for example, by conversion to a tosylate. This step is crucial for the subsequent intramolecular cyclization.

-

Intramolecular N-Alkylation: The final step involves an intramolecular nucleophilic substitution where the piperidine nitrogen attacks the carbon bearing the tosylate group, leading to the formation of the fused bicyclic indolizidinone. This cyclization proceeds via an Sₙ2 mechanism, and the stereochemistry at C3 of the original piperidine ring is retained.

Conclusion

Chiral Methyl 1-(dimethylcarbamoyl)piperidine-3-carboxylate, and more broadly the chiral piperidine-3-carboxylate scaffold, represents a powerful and versatile platform for the asymmetric synthesis of complex molecules. A thorough understanding of the principles of stereocontrol, conformational analysis, and the strategic manipulation of protecting groups allows researchers to leverage this building block to construct a diverse array of enantiomerically pure piperidine derivatives with significant potential in drug discovery and development. The protocols and workflows presented herein provide a solid foundation for the practical application of this important chiral synthon.

References

-

Laschat, S., & Dickner, T. (2000). Stereoselective Synthesis of Piperidines. Synthesis, 2000(13), 1781–1813.

-

Weintraub, P. M., Sabol, J. S., Kane, J. M., & Borcherding, D. R. (2003). Recent advances in the synthesis of piperidones and piperidines. Tetrahedron, 59(17), 2953–2989.

-

Buffat, M. G. (2004). Synthesis of piperidines. Tetrahedron, 60(8), 1701–1729.